

An In-depth Technical Guide to Methyl Perfluorononanoate (CAS: 51502-45-5)

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Compound of Interest

Compound Name: Methyl Perfluorononanoate

Cat. No.: B1305608

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Perfluorononanoate, with the CAS number 51502-45-5, is a fluorinated organic compound belonging to the class of per- and polyfluoroalkyl substances (PFAS).^[1] These compounds are characterized by a fully fluorinated carbon chain, which imparts unique properties such as high thermal and chemical stability, hydrophobicity, and lipophobicity.^[1]

Methyl Perfluorononanoate, also known by synonyms such as Methyl heptadecafluorononanoate and Perfluorononanoic acid methyl ester, is the methyl ester of perfluorononanoic acid (PFNA).^[1] Its distinct physicochemical characteristics make it a valuable compound in various research and industrial applications, including its use in the formulation of surfactants, coatings, and as an internal standard in analytical chemistry.^[1] This technical guide provides a comprehensive overview of **Methyl Perfluorononanoate**, including its properties, synthesis, analytical methodologies, and potential biological interactions.

Physicochemical Properties

The unique properties of **Methyl Perfluorononanoate** are a direct result of its highly fluorinated structure. The strong carbon-fluorine bonds contribute to its stability and inertness. A summary of its key physicochemical properties is presented in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	51502-45-5	[1] [2] [3] [4] [5]
Molecular Formula	C ₁₀ H ₃ F ₁₇ O ₂	[1] [2] [3] [4] [5]
Molecular Weight	478.1 g/mol	[1] [2] [4] [5]
Appearance	Colorless to almost colorless clear liquid	[1]
Boiling Point	176-178 °C	[2]
63-65 °C / 10 Torr		[3]
65 °C / 10 mmHg		[1]
Density	1.73 g/mL	[1]
Refractive Index	n _{20/D} 1.31	[1]
1.3061		[2]
Solubility	Insoluble in water	[2]
Purity	≥ 95% (GC)	[1]

Synthesis

The primary method for synthesizing **Methyl Perfluorononanoate** is through the esterification of Perfluorononanoic acid (PFNA) with methanol. This reaction is typically catalyzed by an acid.

General Experimental Protocol: Acid-Catalyzed Esterification of Perfluorononanoic Acid

While a specific detailed protocol for the synthesis of **Methyl Perfluorononanoate** was not found in the reviewed literature, a general procedure for the esterification of a fluorinated carboxylic acid with methanol can be described as follows. This protocol is based on established organic chemistry principles for esterification.

Materials:

- Perfluorononanoic acid (PFNA)
- Methanol (anhydrous)
- Concentrated Sulfuric Acid (or other acid catalyst)
- Sodium bicarbonate solution (saturated)
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate (or sodium sulfate)
- Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

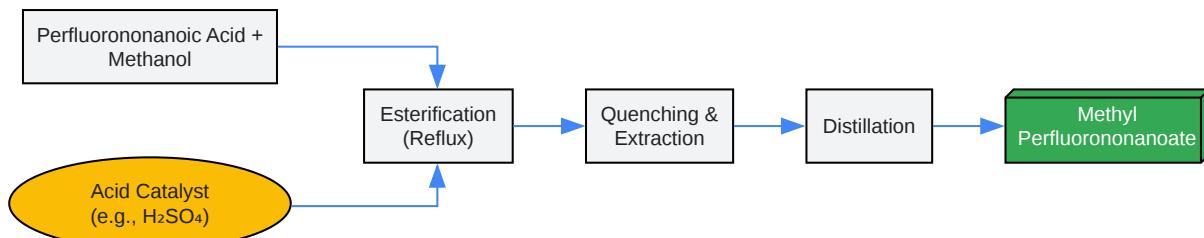
Procedure:

- In a clean, dry round-bottom flask, dissolve Perfluorononanoic acid in an excess of anhydrous methanol.
- Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
- Attach a reflux condenser to the flask and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol using a rotary evaporator.
- Dissolve the residue in an organic solvent such as diethyl ether.

- Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude **Methyl Perfluorononanoate**.
- The crude product can be further purified by distillation under reduced pressure.

Synthesis Workflow

The logical flow of the synthesis process is depicted in the following diagram:



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A generalized workflow for the synthesis of **Methyl Perfluorononanoate**.

Analytical Methodologies

The analysis of **Methyl Perfluorononanoate**, like other PFAS, typically involves chromatographic techniques coupled with mass spectrometry. The high sensitivity and selectivity of these methods are crucial for detecting and quantifying these compounds in various matrices.

General Experimental Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Methyl Perfluorononanoate can be analyzed by GC-MS, particularly for its quantification and to assess its purity. The following is a general protocol.

Instrumentation:

- Gas chromatograph with a suitable capillary column (e.g., a non-polar or medium-polarity column).
- Mass spectrometer detector (Electron Ionization - EI source).

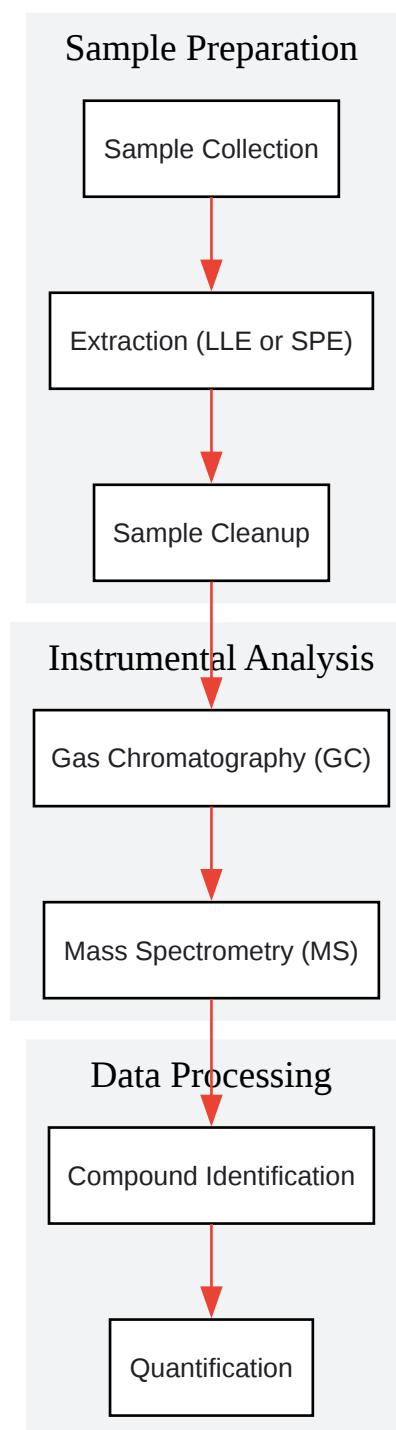
Procedure:

- Sample Preparation:
 - For pure samples, dissolve a small amount in a volatile organic solvent (e.g., hexane or ethyl acetate).
 - For environmental or biological samples, an extraction and clean-up procedure is necessary. This may involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the matrix.
- Internal Standard:
 - For quantitative analysis, an internal standard (e.g., an isotopically labeled version of a similar compound) should be added to the sample before any preparation steps.
- GC Conditions:
 - Injector Temperature: Typically set around 250 °C.
 - Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-300 °C) to elute the analyte.
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: A mass range appropriate for the expected fragments of **Methyl Perfluorononanoate** (e.g., m/z 50-500).
- Data Analysis:

- Identify the peak corresponding to **Methyl Perfluorononanoate** based on its retention time and mass spectrum.
- Quantify the analyte by comparing the peak area to that of the internal standard.

Analytical Workflow

The general workflow for the analysis of **Methyl Perfluorononanoate** in a complex matrix is outlined below:



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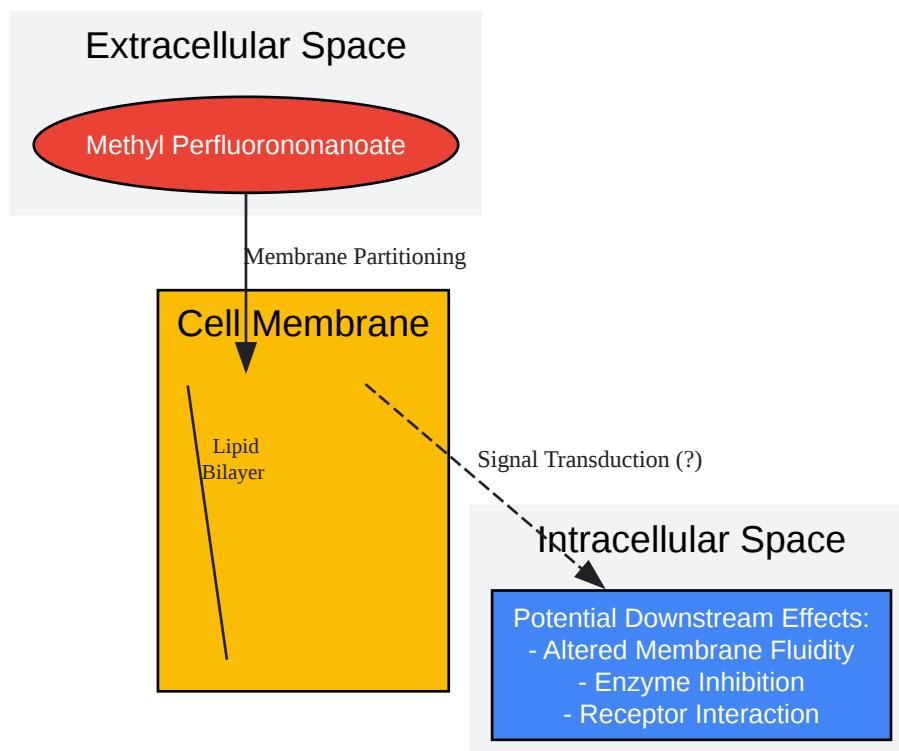
A typical workflow for the analysis of **Methyl Perfluorononanoate**.

Biological Interactions and Signaling Pathways

Detailed studies on the specific biological signaling pathways directly modulated by **Methyl Perfluorononanoate** are limited in the current scientific literature. However, as a member of the PFAS family, its potential biological effects can be inferred from studies on structurally similar compounds, such as perfluorooctanoic acid (PFOA) and perfluorononanoic acid (PFNA). The toxicity of perfluorinated compounds is an area of active research, with studies suggesting potential immunotoxicity and carcinogenicity for some PFAS.^[1]

A key aspect of the biological interaction of PFAS is their ability to interact with cell membranes. The amphiphilic nature of these molecules, with a hydrophobic fluorinated tail and a hydrophilic head group, allows them to partition into lipid bilayers. This interaction can alter membrane properties such as fluidity and permeability, which in turn can affect the function of membrane-bound proteins and signaling pathways.

While a specific signaling cascade for **Methyl Perfluorononanoate** has not been elucidated, the following diagram illustrates the potential interaction of a generic PFAS molecule with a cell membrane, which represents a primary step in its biological activity.



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Potential interaction of PFAS with a biological membrane.

Applications in Research and Development

Methyl Perfluorononanoate serves as a valuable tool in various scientific disciplines:

- Analytical Chemistry: It is used as an internal standard in mass spectrometry for the quantification of other fluorinated compounds.^[1] Its chemical stability and distinct mass make it a reliable reference.
- Materials Science: Due to its perfluorinated chain, it is investigated for creating hydrophobic and oleophobic coatings on various surfaces.^[1] These properties are desirable for applications requiring water and oil repellency.
- Surfactant Research: As an ester of a perfluorinated carboxylic acid, it exhibits surface-active properties and is used in studies developing novel surfactants and emulsifiers.^[1]
- Biological Studies: It is used in research to understand the interactions of fluorinated compounds with biological systems, such as cell membranes, which can provide insights into the mechanisms of toxicity and bioaccumulation of PFAS.^[1]

Conclusion

Methyl Perfluorononanoate is a specialized fluorinated compound with a unique set of physicochemical properties that make it relevant in both industrial and research settings. While detailed experimental protocols for its synthesis and specific biological signaling pathways are not extensively documented in publicly available literature, its role as an analytical standard and its potential applications in materials science and biological research are evident. Further investigation into its specific biological effects and mechanisms of action is warranted to fully understand its toxicological profile and to safely advance its technological applications. This guide provides a foundational understanding of **Methyl Perfluorononanoate** for professionals in the scientific community.

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